molecular formula C20H20O B15158148 1-(4,4-Diphenylcyclohexen-1-yl)ethanone

1-(4,4-Diphenylcyclohexen-1-yl)ethanone

Cat. No.: B15158148
M. Wt: 276.4 g/mol
InChI Key: AIARTWKIHPHNOI-UHFFFAOYSA-N
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Description

1-(4,4-Diphenylcyclohexen-1-yl)ethanone is an organic compound with the molecular formula C20H20O. It is characterized by a cyclohexene ring substituted with two phenyl groups and an ethanone group.

Preparation Methods

The synthesis of 1-(4,4-Diphenylcyclohexen-1-yl)ethanone typically involves the reaction of cyclohexanone with benzene in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate 4,4-diphenylcyclohexanone. This intermediate is then subjected to dehydrogenation to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4,4-Diphenylcyclohexen-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(4,4-Diphenylcyclohexen-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-(4,4-Diphenylcyclohexen-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be related to its interaction with inflammatory mediators or signaling pathways .

Comparison with Similar Compounds

1-(4,4-Diphenylcyclohexen-1-yl)ethanone can be compared with similar compounds such as:

Properties

Molecular Formula

C20H20O

Molecular Weight

276.4 g/mol

IUPAC Name

1-(4,4-diphenylcyclohexen-1-yl)ethanone

InChI

InChI=1S/C20H20O/c1-16(21)17-12-14-20(15-13-17,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-12H,13-15H2,1H3

InChI Key

AIARTWKIHPHNOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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